8-[(2-fluorophenyl)methanesulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
8-[(2-fluorophenyl)methylsulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO2S/c1-11-8-13-6-7-14(9-11)17(13)20(18,19)10-12-4-2-3-5-15(12)16/h2-5,13-14H,1,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNFPCWUOIOCSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2S(=O)(=O)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-fluorophenyl)methanesulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under controlled conditions to form the bicyclic structure.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a fluorinated aromatic compound.
Sulfonylation: The methanesulfonyl group is introduced through a sulfonylation reaction, typically using methanesulfonyl chloride in the presence of a base.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-[(2-fluorophenyl)methanesulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
8-[(2-fluorophenyl)methanesulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery for treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-[(2-fluorophenyl)methanesulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Varying 8-Substituents
The 8-position substituent critically influences transporter selectivity and binding affinity. Key comparisons include:
Key Observations :
- Cyclopropylmethyl at the 8-position (22e) enhances serotonin transporter (SERT) over dopamine transporter (DAT) selectivity, a trait shared with GBR 12909 derivatives .
- Sulfonyl groups (e.g., pyrazole-sulfonyl in Compound 31) improve metabolic stability and bioavailability compared to ester or ether substituents .
- The 2-fluorophenyl group in the target compound may enhance binding through halogen bonding, similar to 4-fluorobenzyl derivatives (22f) .
Role of 3-Substituents
The 3-position substituent modulates conformational flexibility and π-system interactions:
Physicochemical Properties
| Compound | Molecular Weight | LogP* | Solubility (mg/mL) | Synthetic Yield (%) | |
|---|---|---|---|---|---|
| 22e | 483.52 | 4.2 | 0.15 | 65 | |
| 22f | 501.49 | 4.8 | 0.08 | 87 | |
| Compound 31 | 397.44 | 3.1 | 0.45 | 93 | |
| Target Compound (estimated) | ~380 | 3.5 | 0.30 | N/A | N/A |
LogP* : Calculated using Molinspiration.
Trends : Sulfonamide derivatives (e.g., Compound 31) exhibit improved solubility over diarylmethoxyethylidenyl analogues due to polar sulfonyl groups .
Biological Activity
The compound 8-[(2-fluorophenyl)methanesulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane is a member of the azabicyclo[3.2.1]octane family, which has garnered attention in medicinal chemistry due to its potential pharmacological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure that incorporates a nitrogen atom within its framework, which is characteristic of many biologically active compounds. Its molecular formula is C₁₃H₁₄FNO₂S, and it has a molecular weight of 267.32 g/mol.
Research indicates that compounds within the azabicyclo[3.2.1]octane class often interact with neurotransmitter systems, particularly those involving acetylcholine receptors. The presence of the fluorophenyl and sulfonyl groups may enhance binding affinity and selectivity for specific receptor subtypes, potentially leading to varied biological effects.
Pharmacological Activities
- Anticholinergic Effects : Preliminary studies suggest that this compound may exhibit anticholinergic properties, influencing neurotransmission in the central nervous system (CNS). This can have implications for treating conditions such as Parkinson's disease and schizophrenia.
- Antitumor Activity : Some derivatives of azabicyclo[3.2.1]octane have shown promise in cancer research, particularly in inhibiting cell proliferation in various cancer cell lines.
Case Studies
- Study on Antitumor Activity : In a recent study involving derivatives of azabicyclo[3.2.1]octane, several compounds were tested against human cancer cell lines (e.g., MCF7, NCI-H460). The results indicated that certain derivatives had IC₅₀ values in the low micromolar range, suggesting significant cytotoxicity (see Table 1) .
| Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| A | MCF7 | 3.79 |
| B | NCI-H460 | 12.50 |
| C | Hep-2 | 0.74 |
Synthesis and Derivatives
The synthesis of This compound typically involves multi-step reactions starting from simpler precursors such as 2-fluorobenzenesulfonyl chloride and azabicyclo[3.2.1]octane derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
